![molecular formula C12H8Cl2O2S B1585763 4'-Chlorobiphenyl-4-sulfonyl chloride CAS No. 20443-74-7](/img/structure/B1585763.png)
4'-Chlorobiphenyl-4-sulfonyl chloride
Overview
Description
4’-Chlorobiphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C12H8Cl2O2S and a molecular weight of 287.16 g/mol . It belongs to the class of sulfonyl chlorides and is characterized by the presence of a chlorobiphenyl group attached to a sulfonyl chloride moiety. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 4’-Chlorobiphenyl-4-sulfonyl chloride typically involves the reaction of 4-chlorobiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Chlorobiphenyl+Chlorosulfonic acid→4’-Chlorobiphenyl-4-sulfonyl chloride
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
4’-Chlorobiphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or thiols.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
4'-Chlorobiphenyl-4-sulfonyl chloride is crucial in the synthesis of various APIs, especially those targeting anti-inflammatory and anticancer pathways. It acts as a key building block for sulfonamide derivatives, which are integral to many pharmaceutical formulations.
Case Study: Development of Anti-Cancer Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant activity against specific cancer cell lines. For instance, compounds derived from this sulfonyl chloride have shown promising results in inhibiting tumor growth in preclinical models.
Organic Synthesis
Preparation of Sulfonamides
This compound is extensively used for the preparation of sulfonamides, which are essential in the production of dyes and agrochemicals. The sulfonamide group enhances the biological activity of various compounds, making them suitable for agricultural applications.
Data Table: Synthesis Pathways
Reaction Type | Product Type | Yield (%) |
---|---|---|
Nucleophilic substitution | Sulfonamide derivatives | 85-90 |
Electrophilic aromatic substitution | Functionalized biphenyls | 75-80 |
Polymer Chemistry
Coupling Agent in Polymer Synthesis
In polymer chemistry, this compound serves as a coupling agent that enhances the properties of polymers used in coatings and adhesives. Its ability to improve thermal stability and chemical resistance makes it valuable in producing specialty polymers.
Case Study: Coating Applications
Studies have shown that polymers modified with this sulfonyl chloride exhibit improved adhesion and durability in coating applications. These enhancements are critical for industrial coatings that require long-lasting performance under harsh conditions.
Analytical Chemistry
Use in Analytical Methods
The compound is utilized in analytical chemistry for the detection and quantification of specific compounds. It serves as an important intermediate in preparing analytical standards, aiding laboratories in developing methods for detecting various substances.
Data Table: Analytical Applications
Application Area | Methodology Used | Target Compounds |
---|---|---|
Quality Control | HPLC | Pharmaceuticals |
Environmental Analysis | GC-MS | Pollutants |
Research and Development
Material Science Innovations
In R&D, this compound plays a vital role in developing new materials and compounds, particularly in nanotechnology and materials science. Its unique properties enable researchers to explore novel applications across various fields.
Mechanism of Action
The mechanism of action of 4’-Chlorobiphenyl-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to protein kinase C, thereby modulating its activity and influencing various cellular processes. The compound may also interact with other enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
4’-Chlorobiphenyl-4-sulfonyl chloride can be compared with other similar compounds such as:
- 4-Fluorobiphenyl-4-sulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- 4-Iodobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. For example, 4’-Chlorobiphenyl-4-sulfonyl chloride is unique due to the presence of both a chlorobiphenyl group and a sulfonyl chloride moiety, which imparts distinct chemical properties and reactivity .
Biological Activity
4'-Chlorobiphenyl-4-sulfonyl chloride (CAS Number: 20443-74-7) is a compound of significant interest in various fields, including medicinal chemistry, biochemistry, and environmental science. Its biological activity is primarily attributed to its ability to interact with biological macromolecules, particularly proteins and enzymes. This article explores the compound's mechanisms of action, applications in research and medicine, and relevant case studies.
This compound features a biphenyl structure with a sulfonyl chloride group at the para position relative to the chlorine atom. This configuration enhances its reactivity, allowing it to act as an electrophile in various chemical reactions.
The biological activity of this compound is largely mediated through its interaction with protein kinase C (PKC) and other molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and influencing cellular processes.
Key Mechanisms:
- Inhibition of Protein Kinase C : The compound binds to PKC, which is involved in several signaling pathways related to cell growth and differentiation.
- Electrophilic Reactions : The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, forming sulfonamide derivatives that may exhibit varied biological activities.
Applications in Research and Medicine
This compound has been explored for its potential applications in several areas:
- Biochemical Probes : Due to its ability to interact with proteins and nucleic acids, it is used as a biochemical probe in proteomics research.
- Therapeutic Potential : Studies have investigated its role as a therapeutic agent for conditions such as cancer and hypertension.
- Industrial Uses : The compound serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Case Study 1: Protein Kinase C Modulation
A study demonstrated that this compound effectively inhibits PKC activity in vitro. This inhibition was linked to alterations in cell signaling pathways associated with tumor growth. The findings suggest potential therapeutic applications in cancer treatment.
Case Study 2: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties, particularly against gram-positive bacteria. The sulfonyl group enhances the compound's ability to modify biomolecules, making it valuable for developing antimicrobial agents.
Toxicological Considerations
While this compound has promising biological activities, it is crucial to consider its safety profile. The compound is known to cause severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings.
Summary Table of Biological Activities
Properties
IUPAC Name |
4-(4-chlorophenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUSJMIHFIMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383371 | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-74-7 | |
Record name | 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.